1-(2-Aminoethyl)-1H-indazol-4-ol
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Overview
Description
1-(2-Aminoethyl)-1H-indazol-4-ol is a heterocyclic compound featuring an indazole core with an aminoethyl group at the 1-position and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-1H-indazol-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitrobenzaldehyde with ethylenediamine, followed by reduction and cyclization to form the indazole ring. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminoethyl)-1H-indazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
1-(2-Aminoethyl)-1H-indazol-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-1H-indazol-4-ol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the indazole core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminoethyl)-1H-imidazole: Similar structure but with an imidazole ring instead of an indazole ring.
1-(2-Aminoethyl)-1H-pyrazole: Similar structure but with a pyrazole ring.
1-(2-Aminoethyl)-1H-benzimidazole: Similar structure but with a benzimidazole ring.
Uniqueness
1-(2-Aminoethyl)-1H-indazol-4-ol is unique due to the presence of both an aminoethyl group and a hydroxyl group on the indazole ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H11N3O |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-(2-aminoethyl)indazol-4-ol |
InChI |
InChI=1S/C9H11N3O/c10-4-5-12-8-2-1-3-9(13)7(8)6-11-12/h1-3,6,13H,4-5,10H2 |
InChI Key |
JECNXUHPALFFKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2CCN)C(=C1)O |
Origin of Product |
United States |
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